molecular formula C4H7NO2 B8112350 3-Aminobut-2-enoic acid

3-Aminobut-2-enoic acid

Cat. No. B8112350
M. Wt: 101.10 g/mol
InChI Key: UKVYVZLTGQVOPX-UHFFFAOYSA-N
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Description

3-Aminobut-2-enoic acid is a useful research compound. Its molecular formula is C4H7NO2 and its molecular weight is 101.10 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Analogues and Derivatives

  • Synthesis of GABA Analogues : Research by Duke et al. (1993) detailed the preparation of tritiated E- and Z-4-aminobut-2-enoic acids, analogues of the neurotransmitter GABA (Duke et al., 1993).
  • Preparation of Enaminones : Parr and Reiss (1984) reported on the synthesis of N-Substituted 3-aminobut-2-enoic acid esters, demonstrating a method to produce various enaminones (Parr & Reiss, 1984).
  • Synthesis of N-Glycosyl α-Amino Acids : Tao et al. (2014) developed a synthesis method for unnatural N-glycosyl α-amino acids using this compound, highlighting potential applications in glycobiology research (Tao et al., 2014).

Chemical Properties and Reactions

  • Study of Isomers : Allan et al. (1980) prepared both trans and cis isomers of 4-amino-3-halogenobut-2-enoic acid, investigating their potential as irreversible inhibitors for the enzyme GABA-transaminase (Allan et al., 1980).
  • Substrate Stereospecificity : Silverman et al. (1987) explored the substrate and inhibitory properties of various 4-amino-3-phenylbutanoic and 4-amino-3-(4-chlorophenyl)but-2-enoic acid compounds (Silverman et al., 1987).
  • Palladium-Catalyzed Cross-Coupling : Abarbri et al. (2000) and Abarbri et al. (2002) conducted studies on the palladium-catalyzed cross-coupling of 3-iodobut-3-enoic acid with organometallic reagents, contributing to the synthesis of various substituted but-3-enoic acids (Abarbri et al., 2000), (Abarbri et al., 2002).

Applications in Medicinal Chemistry and Enzymatic Studies

  • Inactivation of GABA Aminotransferase : Research by Silverman and George (1988) showed that (Z)-4-Amino-2-fluorobut-2-enoic acid is a mechanism-based inactivator of gamma-aminobutyric acid aminotransferase (Silverman & George, 1988).
  • Photoswitchable Peptides : Marafon et al. (2018) introduced (Z)-3-aminoprop-2-enoic acid into peptide foldamers, enabling reversible E-Z photoisomerization and demonstrating potential applications in molecular switch systems (Marafon et al., 2018).
  • Inhibitor Synthesis : Sufrin et al. (1982) synthesized L-2-Amino-4-methoxy-cis-but-3-enoic acid, finding it to be a potent inhibitor of the enzymatic synthesis of S-adenosylmethionine (Sufrin et al., 1982).

properties

IUPAC Name

3-aminobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVYVZLTGQVOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696501
Record name 3-Aminobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21112-45-8
Record name 3-Aminobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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